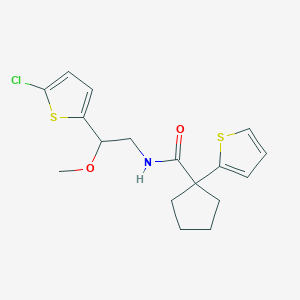

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2S2/c1-21-12(13-6-7-15(18)23-13)11-19-16(20)17(8-2-3-9-17)14-5-4-10-22-14/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFNZXGXRCWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 369.9 g/mol. The structure features a cyclopentanecarboxamide backbone, which is substituted with a 5-chlorothiophen-2-yl group and a methoxyethyl side chain. These structural components are critical in determining its biological activity.

Biological Activity Overview

Preliminary studies indicate that N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits antimicrobial , anticancer , and anti-inflammatory properties. The presence of the thiophene moiety is significant as thiophene derivatives are often associated with various pharmacological activities.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide | Thiazole ring | Antibacterial |

| 3-(5-Chlorothiophen-2-yl)-N,N-dimethylcarbamoyl | Thiophene moiety | Anticancer |

| N-(5-Chloro-thiophen-2-carbonyl)-glycine | Carboxylic acid derivative | Anti-inflammatory |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The carboxamide functional group may facilitate binding to these targets, leading to modulation of their activity. Potential pathways include:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Disruption of Protein-Protein Interactions : By binding to specific proteins, it could interfere with their function.

- Signal Transduction Modulation : It may influence signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial properties of thiophene derivatives found that compounds similar to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibited significant inhibition against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Research on thiophene-based compounds has shown promising results in cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing efficacy.

- Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could reduce pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthesis methodologies of the target compound with analogs from the literature:

Key Observations:

Core Structure :

- The target’s cyclopentanecarboxamide core distinguishes it from indole (Compound 33) and simpler thiophene-carboxamide () systems. This rigid core may reduce entropy penalties in target binding compared to flexible chains .

- Compound 33’s indole core and sulfonamide group confer higher acidity (pKa ~1–2) compared to carboxamides (pKa ~10–12), influencing solubility and bioavailability .

In contrast, the nitro group in ’s compound introduces strong electron deficiency, favoring charge-transfer interactions . The methoxyethyl chain in the target compound improves solubility relative to hydrophobic octylthiophene groups in ’s analog .

Physicochemical and Crystallographic Properties

- Crystal Packing : ’s compound exhibits weak C–H⋯O/S interactions and dihedral angles of 8.5–13.5° between aromatic rings. The target’s cyclopentane may disrupt such planar interactions, leading to distinct packing motifs .

- Solubility : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to ’s octylthiophene derivative, which is highly lipophilic .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions. A core step includes coupling a chlorothiophene derivative with a cyclopentanecarboxamide intermediate. Key reagents include triethylamine (base) and dichloromethane (solvent) under low-temperature conditions to minimize side reactions . For example, thiophene-2-carbonyl chloride can react with a methoxyethylamine intermediate via nucleophilic acyl substitution. Optimization involves controlling stoichiometry, solvent polarity (e.g., acetonitrile for reflux conditions), and purification via column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N-H) functional groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration data . For example, ¹H NMR peaks near δ 3.3–3.7 ppm confirm methoxyethyl groups, and thiophene protons appear as distinct doublets in δ 6.5–7.5 ppm .

Q. What are the recommended storage conditions to maintain the compound’s stability during research?

- Methodological Answer : Store in airtight, light-protected containers under inert gas (e.g., argon) at −20°C. Avoid exposure to moisture, as hydrolysis of the amide bond can occur. Purity should be verified via HPLC before use in sensitive assays .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chlorine on thiophene) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The 5-chloro group on thiophene enhances electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution. For oxidation, chlorine stabilizes radical intermediates, making the compound prone to sulfoxide/sulfone formation with agents like H₂O₂. Reaction kinetics can be studied using UV-Vis spectroscopy to track intermediate formation .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolism differences. Use orthogonal assays:

- In vitro : Test metabolic stability in liver microsomes.

- In vivo : Employ isotopic labeling (e.g., ¹⁴C) to track pharmacokinetics.

- Computational : Perform molecular dynamics simulations to predict binding affinity shifts due to metabolized forms .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

- Methodological Answer : Design a library of analogs with substitutions on:

- Thiophene rings : Replace chlorine with bromine or methyl to assess steric/electronic effects.

- Cyclopentane moiety : Introduce sp³-hybridized carbons to modulate rigidity.

Evaluate using dose-response assays (e.g., IC₅₀ in enzyme inhibition) and correlate with computed parameters (e.g., LogP, polar surface area) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic hotspots. LC-MS/MS can detect hydroxylated or demethylated metabolites. Competitive inhibition assays with fluorescent substrates (e.g., 7-benzyloxyquinoline) quantify enzyme affinity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s potential off-target effects in biological systems?

- Methodological Answer :

- Panel Screening : Use broad-spectrum kinase or GPCR panels.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to monitor protein expression changes .

Q. What computational tools are effective in predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Docking : AutoDock Vina or Glide for preliminary pose prediction.

- MD Simulations : GROMACS or AMBER to assess binding stability over time.

- QSAR : MOE or Schrödinger’s QikProp for quantitative activity modeling .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.